molecular formula C13H13NO3 B2675163 Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate CAS No. 887589-24-4

Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate

Cat. No.: B2675163
CAS No.: 887589-24-4
M. Wt: 231.251
InChI Key: XAXBMFDNCVYZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of microwave irradiation to facilitate the reaction between aryl aldehydes and N-aryl enaminones in the presence of acetic acid . These methods highlight the versatility and efficiency of modern synthetic techniques in producing this compound.

Chemical Reactions Analysis

Biological Activity

Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO3 and features a quinoline core with hydroxy, methyl, and carboxylate substituents. This structure is crucial for its biological interactions and activities.

Biological Activities

Research has identified several significant biological activities associated with this compound:

1. Antimicrobial Activity

  • This compound exhibits antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

2. Antiviral Activity

  • The compound has shown promise in antiviral applications. In vitro studies suggest that it can inhibit the replication of viruses such as Hepatitis B Virus (HBV), with effective concentrations reported at 10 µM . Molecular docking studies further support its potential as an antiviral agent by demonstrating favorable binding interactions with viral targets .

3. Anticancer Properties

  • This compound has been investigated for its anticancer effects. It appears to modulate cellular pathways related to proliferation and apoptosis, suggesting a mechanism that could be exploited in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth and viral replication, contributing to its antimicrobial and antiviral effects.
  • Cellular Pathway Modulation : It influences pathways related to cell survival and death, particularly in cancer cells, which could lead to increased apoptosis in malignant cells.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate52979-32-5Similar structure; different biological activity
Methyl 4-hydroxy-6-methylquinoline-2-carboxylate887589Exhibits distinct reactivity patterns
Methyl 4-hydroxy-5-methylquinoline-3-carboxylate14842737Variations in functional groups affect activity

Case Studies

Several studies have highlighted the potential of this compound:

  • Antiviral Efficacy : A study demonstrated that derivatives of this compound effectively inhibited HBV replication in vitro. The research utilized molecular docking simulations to predict binding affinities and confirmed these findings through experimental assays .
  • Anticancer Research : In vitro tests indicated that this compound could induce apoptosis in specific cancer cell lines. The modulation of cell cycle regulators was observed, suggesting a pathway through which it exerts anticancer effects.
  • Antimicrobial Studies : Various tests revealed that this compound possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

methyl 5,8-dimethyl-4-oxo-1H-quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7-4-5-8(2)12-11(7)10(15)6-9(14-12)13(16)17-3/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXBMFDNCVYZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C=C(NC2=C(C=C1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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